2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The nitro group is introduced through nitration reactions, and the piperazine moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups onto the quinazoline ring.
Scientific Research Applications
2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial and anti-cancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
3-[6-Chloro-4-phenylquinazolin-2-yl]amino]propan-1-ol: Another quinazoline derivative with similar biological activities.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Uniqueness
2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the piperazine moiety enhances its potential as a therapeutic agent, distinguishing it from other quinazoline derivatives.
Properties
Molecular Formula |
C21H22N6O3 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H22N6O3/c1-14(22)20(28)25-9-11-26(12-10-25)21-23-18-8-7-16(27(29)30)13-17(18)19(24-21)15-5-3-2-4-6-15/h2-8,13-14H,9-12,22H2,1H3 |
InChI Key |
PJLDDCPFYCBMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4)N |
Origin of Product |
United States |
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